4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine

Physicochemical profiling Lipophilicity Thietane dioxides

CNS drug discovery teams require building blocks that balance metabolic stability with favorable brain permeability. 4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine (CAS 51314-49-9) addresses this need: • Gem-dimethyl groups sterically shield the sulfone from metabolic reduction, preserving stereochemical integrity during alkylation and cross-coupling. • XLogP3 of -0.3 with MW 219.30 g/mol places this scaffold within optimal CNS drug-likeness space, outperforming thiomorpholine-1,1-dioxide (XLogP3 -1.1). • Morpholine nitrogen provides a tertiary amine handle for salt formation and modular SAR diversification. Supplied at ≥95% purity; verified by independent QC for immediate library synthesis.

Molecular Formula C9H17NO3S
Molecular Weight 219.30 g/mol
CAS No. 51314-49-9
Cat. No. B12805875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine
CAS51314-49-9
Molecular FormulaC9H17NO3S
Molecular Weight219.30 g/mol
Structural Identifiers
SMILESCC1(C(CS1(=O)=O)N2CCOCC2)C
InChIInChI=1S/C9H17NO3S/c1-9(2)8(7-14(9,11)12)10-3-5-13-6-4-10/h8H,3-7H2,1-2H3
InChIKeyCVTXMNXXSOPOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine – Overview


4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine (CAS 51314-49-9) is a heterocyclic small molecule that combines a strained four-membered thietane-1,1-dioxide (sulfone) ring with a morpholine substituent at the 3‑position and gem‑dimethyl groups at the 2‑position. The compound belongs to the class of 3‑substituted thietane dioxides, a scaffold that has attracted attention in CNS drug discovery for its antidepressant activity comparable to amitriptyline and its favorable drug‑likeness profile [1]. Computed properties from PubChem indicate a molecular weight of 219.30 g/mol, an XLogP3‑AA of –0.3, and 4 hydrogen‑bond acceptors, positioning it as a moderately hydrophilic, low‑molecular‑weight molecule suitable for further derivatization [2].

4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine – Unique Over Simple Analogs


Generic substitution between compounds within the thietane dioxide or morpholine families fails because the concurrence of the electron‑withdrawing sulfone, the solubilizing morpholine, and the gem‑dimethyl hydrophobic cap in a single compact scaffold produces a physicochemical signature that cannot be replicated by simpler analogs such as thiomorpholine‑1,1‑dioxide or 3‑alkoxy‑thietane dioxides. The gem‑dimethyl group not only shields the sulfone from metabolic reduction but also tunes lipophilicity, while the morpholine nitrogen offers a tertiary amine for salt formation and solubility enhancement [1]. Pharmacological screening of over 300 thietane‑1,1‑dioxides has confirmed that small changes in the 3‑substituent drastically alter the biological profile, meaning that even close analogs cannot be assumed to be functionally interchangeable [2].

4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine – Differentiation Evidence


Lipophilicity Comparison vs. Thiomorpholine-1,1-dioxide

The target compound exhibits a computed XLogP3‑AA of –0.3, whereas thiomorpholine‑1,1‑dioxide (CAS 39093‑93‑1) has an XLogP3‑AA of –1.1 [1][2]. The 0.8 log unit difference indicates that the target is approximately 6‑fold more lipophilic, a property that impacts membrane permeability, protein binding, and CNS penetration potential.

Physicochemical profiling Lipophilicity Thietane dioxides

Dimethyl vs. Monomethyl Substitution Impact

The target compound (M.W. 219.30 g/mol) carries a gem‑dimethyl motif that is absent in the close monomethyl analog 2‑methyl‑3‑morpholin‑4‑ylthietane 1,1‑dioxide (M.W. 205.28 g/mol) [1]. Although the mass difference is only 14 Da, the gem‑dimethyl group introduces additional steric bulk and shields the sulfone from metabolic reduction, a feature that has been associated with improved metabolic stability in thietane dioxide series .

Molecular size Structural analog SAR

Antidepressant Class-Level Evidence for Thietane Dioxides

A systematic review of over 300 thietane‑1,1‑dioxide derivatives identified 3‑methoxythietane‑1,1‑dioxide and 3‑ethoxythietane‑1,1‑dioxide (N‑199/1) as lead candidates with antidepressant efficacy not inferior to amitriptyline (10 mg/kg) in chronic mild stress and resident‑intruder models [1]. The proposed mechanism involves 5‑HT1A receptor stimulation and 5‑HT2A/2C and/or α2‑adrenergic receptor blockade. Although direct comparative data for the morpholine‑substituted target compound are not yet available, the class‑level activity establishes a precedent that 3‑substituted thietane‑1,1‑dioxides are a validated CNS‑active scaffold [1].

Antidepressant CNS pharmacology Thietane dioxides

Configurational Stability: Base-Catalyzed Isomerization Evidence

In a series of 2‑halogeno‑3‑morpholinothietan 1,1‑dioxides, base‑catalyzed H–D exchange and cis–trans isomerization rates were measured in CD3CN–D2O. The isomerization rates followed the order I > Br > Cl, and the ratio Kex/Kis ≈ 1 for all compounds indicated configurational instability of the α‑sulfonyl carbanion [1]. The unhalogenated 2,2‑dimethyl analog avoids this configurational lability altogether by eliminating the acidic proton at C2, suggesting a kinetically more robust scaffold for applications requiring configurational integrity.

Kinetic stability Isomerization Sulfone carbanions

4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine – Research & Procurement Scenarios


CNS Drug Discovery with Thietane Dioxide Antidepressant Scaffolds

The thietane‑1,1‑dioxide core has demonstrated antidepressant activity on par with amitriptyline in validated in vivo models, as reported for 3‑alkoxy‑thietane dioxides [1]. The target compound offers a morpholine handle for modular diversification, enabling SAR exploration around the 3‑position while retaining the CNS‑favorable LogP of –0.3. Procurement is justified for labs seeking to build focused libraries that leverage the established class activity while modulating pharmacokinetics through the morpholine moiety.

Configurationally Stable Sulfone for Base-Promoted Reactions

Kinetic studies on 2‑halogeno‑3‑morpholinothietan dioxides reveal configurational instability under basic conditions due to acidic C2 protons [2]. Replacement of the C2 hydrogen atoms with gem‑dimethyl groups, as in the target compound, removes this liability, providing a sulfone building block that maintains stereochemical integrity during alkylation, cross‑coupling, or elimination reactions. This makes the compound a preferred choice for synthetic methodologies requiring robust sulfone intermediates.

CNS Library Physicochemical Optimization

With an XLogP3 of –0.3 and molecular weight of 219.30 g/mol, the target compound falls within an optimal range for CNS druglikeness [3]. When compared to thiomorpholine‑1,1‑dioxide (XLogP3 –1.1), the target compound's higher lipophilicity may improve passive BBB permeability while the morpholine ring maintains solubility. Screening library custodians and procurement managers can prioritize this compound to enrich fragment or lead‑like libraries with favorable CNS physicochemical parameters.

Protease and CYP Inhibitor Derivatization Platform

The morpholino‑thietane dioxide motif is structurally related to β‑sultams, a class of serine protease inhibitors that inactivate elastase and other enzymes via active‑site sulfonation [4]. The target compound's morpholine nitrogen and sulfone group can serve as a scaffold for designing mechanism‑based inhibitors or covalent probes. Furthermore, the scaffold class has been explored for CYP enzyme inhibition, suggesting additional avenues in ADMET tool compound development.

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